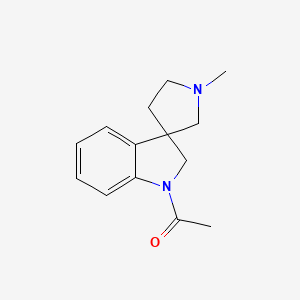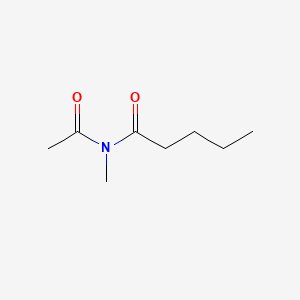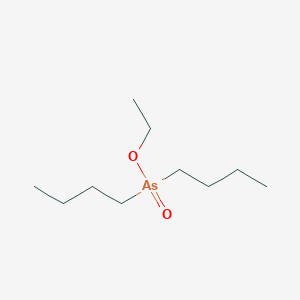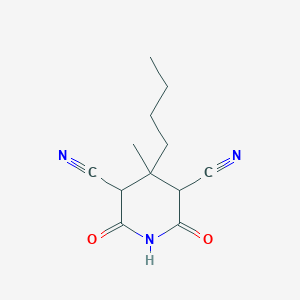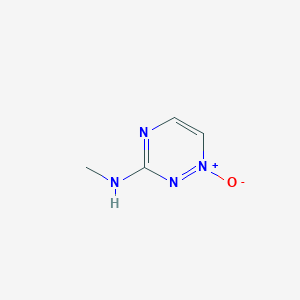
N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Monomethylamino-1,2,4-triazine 1-oxide is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the N-oxide group in the triazine ring enhances its reactivity and potential for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-monomethylamino-1,2,4-triazine 1-oxide can be achieved through several methods. One common approach involves the direct oxidation of 3-monomethylamino-1,2,4-triazine using oxidizing agents such as hydrogen peroxide or peracids . Another method includes cyclization reactions involving nitro, nitroso, and isonitroso groups .
Industrial Production Methods
Industrial production of 3-monomethylamino-1,2,4-triazine 1-oxide typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Monomethylamino-1,2,4-triazine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent triazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrazine, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Higher oxidation state triazine derivatives.
Reduction: Parent triazine.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
3-Monomethylamino-1,2,4-triazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer properties and ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-monomethylamino-1,2,4-triazine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazine: Similar structure but lacks the N-oxide group.
1,2,4-Triazine N-oxides: Other derivatives with different substituents on the triazine ring.
3-Methylamino-1,2,4-triazine: Similar but without the N-oxide group.
Uniqueness
3-Monomethylamino-1,2,4-triazine 1-oxide is unique due to the presence of the N-oxide group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
63197-06-8 |
|---|---|
Formule moléculaire |
C4H6N4O |
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
N-methyl-1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C4H6N4O/c1-5-4-6-2-3-8(9)7-4/h2-3H,1H3,(H,5,6,7) |
Clé InChI |
UQLQZVWSIUDBGM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C[N+](=N1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



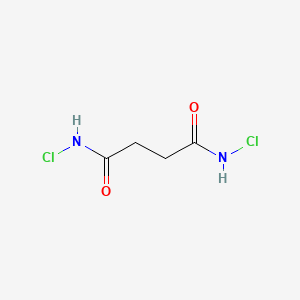

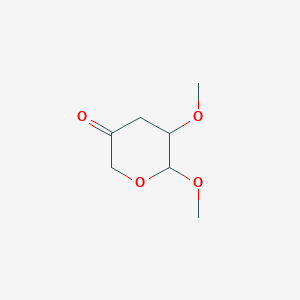

![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)


